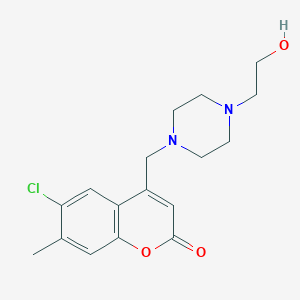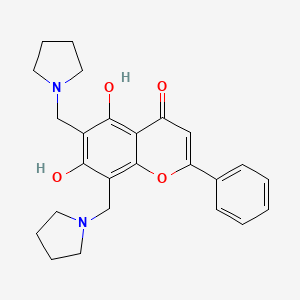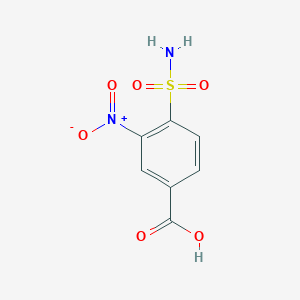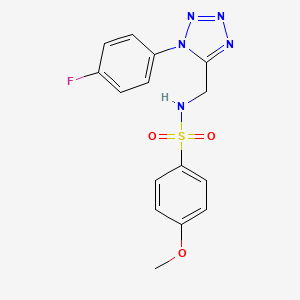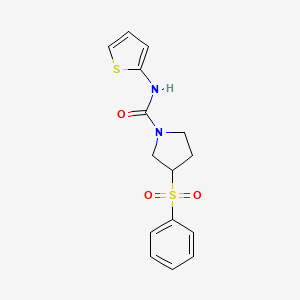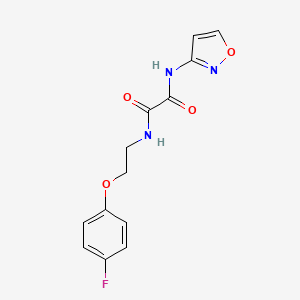
3-(2,3,5-Trifluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,5-Trifluorophenyl)propan-1-amine, also known as TFP, is a chemical compound that belongs to the class of amines. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its unique properties.
Mécanisme D'action
3-(2,3,5-Trifluorophenyl)propan-1-amine acts as a competitive inhibitor of monoamine transporters. It binds to the active site of the transporter, preventing the uptake of neurotransmitters. This leads to an increase in extracellular neurotransmitter levels and altered neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3,5-Trifluorophenyl)propan-1-amine depend on the specific monoamine transporter it inhibits. Inhibition of the dopamine transporter leads to an increase in dopamine levels, which can result in increased locomotor activity and reward-seeking behavior. Inhibition of the norepinephrine transporter can lead to increased heart rate and blood pressure. Inhibition of the serotonin transporter can lead to altered mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, 3-(2,3,5-Trifluorophenyl)propan-1-amine has limitations, including its potential toxicity and off-target effects. Researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects.
Orientations Futures
There are several future directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine research. One area of interest is the development of more selective inhibitors of monoamine transporters. This would allow researchers to study the specific function of each transporter and their role in various neurological disorders. Another area of interest is the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent. Studies have shown that inhibition of monoamine transporters can be beneficial in the treatment of depression and other psychiatric disorders. Further research is needed to determine the potential of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent.
Conclusion:
In conclusion, 3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects. Future research directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine include the development of more selective inhibitors of monoamine transporters and the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent for psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-(2,3,5-Trifluorophenyl)propan-1-amine involves the reaction between 2,3,5-trifluorobenzaldehyde and 1-amino-3-chloropropane in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method is widely used in laboratories and has been optimized to produce high yields of 3-(2,3,5-Trifluorophenyl)propan-1-amine.
Applications De Recherche Scientifique
3-(2,3,5-Trifluorophenyl)propan-1-amine is commonly used in neuroscience research as a tool to study the function of monoamine transporters. Monoamine transporters are proteins responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. 3-(2,3,5-Trifluorophenyl)propan-1-amine is a potent inhibitor of these transporters and can be used to study their function in vitro and in vivo.
Propriétés
IUPAC Name |
3-(2,3,5-trifluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h4-5H,1-3,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDBTGTXTYZGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCCN)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,5-Trifluorophenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

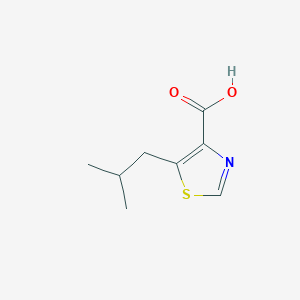
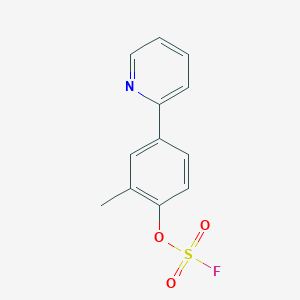
![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

